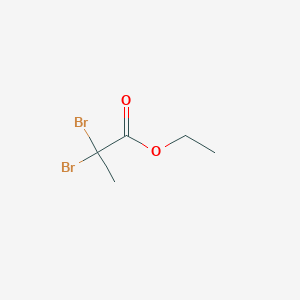
Ethyl 2,2-dibromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dibromopropanoate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Ethyl 2,2-dibromopropanoate serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the preparation of heterocyclic structures that are prevalent in pharmaceuticals. For instance, it has been utilized to synthesize 1,4-benzoxathian derivatives , which exhibit significant biological activity.
Case Study: Synthesis of Benzoxathian Derivatives
In one study, this compound was reacted with 2-mercaptophenol under reflux conditions to yield ethyl 1,4-benzoxathian-2-carboxylate with a notable regioselectivity influenced by the reaction medium's polarity. The reaction demonstrated a yield of approximately 60% for one isomer and 40% for another, highlighting the compound's utility as a precursor in targeted organic synthesis .
Catalytic Applications
This compound has also been employed as a catalyst in polymerization reactions. It has been specifically noted for its role in the polymerization of ethyl acrylate , facilitating the formation of polymers with tailored properties .
Table: Summary of Catalytic Applications
| Application | Description |
|---|---|
| Polymerization of Ethyl Acrylate | Acts as a catalyst to enhance reaction efficiency |
| Synthesis of Heterocycles | Key intermediate for various biologically active compounds |
Toxicological Considerations
While this compound has significant applications, it is essential to note its toxicological profile. The compound is classified as toxic if swallowed or upon skin contact and can cause severe skin burns and eye damage . Proper safety measures should be implemented when handling this compound.
Eigenschaften
CAS-Nummer |
34757-17-0 |
|---|---|
Molekularformel |
C5H8Br2O2 |
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
ethyl 2,2-dibromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 |
InChI-Schlüssel |
DCPDRQNPPXSXIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(Br)Br |
Kanonische SMILES |
CCOC(=O)C(C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















